molecular formula C17H25N3O4S B4637246 ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4637246
M. Wt: 367.5 g/mol
InChI Key: XZVGFQSULPFIER-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a combination of functional groups that make it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the carbamoyl, methyl, and piperidinyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism by which ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminothiophene-3-carboxylate: A simpler thiophene derivative with similar core structure but different functional groups.

    Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Another complex organic compound with a different set of functional groups and applications.

Uniqueness

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which provide a versatile platform for various chemical modifications and applications

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-4-24-17(23)13-11(3)14(15(18)22)25-16(13)19-12(21)9-20-7-5-10(2)6-8-20/h10H,4-9H2,1-3H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVGFQSULPFIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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